

Acopafant: A Technical Overview of its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Acopafant, also known as Dacopafant, is a potent and selective antagonist/inverse agonist of the histamine H3 receptor.[1][2] The histamine H3 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters.[2] By blocking the constitutive activity of this receptor, Acopafant enhances the release of neurotransmitters such as acetylcholine, norepinephrine, and dopamine, making it a compound of significant interest for the potential treatment of various neurological and cognitive disorders. This document provides a detailed technical summary of the chemical properties, structure, and molecular mechanism of Acopafant.

Chemical and Physical Properties

Acopafant is a complex heterocyclic molecule. While extensive experimental data on its physical properties are not readily available in public literature, a comprehensive set of computed properties provides valuable insight into its chemical nature. These properties are summarized below.

Table 1: Chemical Identifiers for Acopafant



Identifier	Value	
IUPAC Name	(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1] [3]thiazole-7-carboxamide[1]	
Synonyms	Dacopafant, RP-55778[1][2]	
CAS Number	125372-33-0[1][2]	
Molecular Formula	C12H11N3OS[1][2]	
SMILES	C1C2=C(C=CN2INVALID-LINK C3=CN=CC=C3)C(=O)N[1]	
InChI Key	ARFOASMERCHFBY-GFCCVEGCSA-N[1][2]	

Table 2: Computed Physicochemical Properties of Acopafant



Property	Value	Source
Molecular Weight	245.30 g/mol	PubChem[1]
Exact Mass	245.0623 g/mol	MedKoo Biosciences[2]
XLogP3	0.5	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	4	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Topological Polar Surface Area	86.2 Ų	PubChem[1]
Formal Charge	0	PubChem[1]

Note: Experimental values for properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible databases. The values presented are computationally derived.

Chemical Structure

Acopafant possesses a tricyclic core structure, consisting of a pyrrolo[1,2-c][1][3]thiazole system. A pyridine ring is attached at the chiral center, and a carboxamide group is present on the pyrrole ring. The "(3R)" designation in its IUPAC name specifies the stereochemistry at the carbon atom connecting the pyridine and thiazole rings.

(Image of the 2D chemical structure of **Acopafant** would be placed here in a full whitepaper)

Mechanism of Action and Signaling Pathway

Acopafant exerts its pharmacological effects by acting as an antagonist and/or inverse agonist at the histamine H3 receptor (H3R). The H3R is a constitutively active GPCR that couples to the inhibitory G-protein, $G\alpha i/o$.







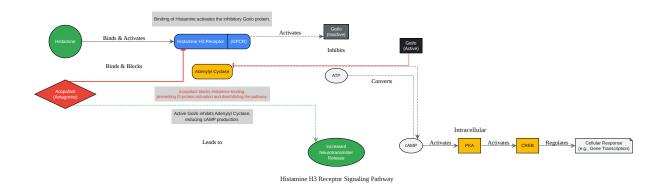
In its basal state, the H3 receptor tonically inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This leads to decreased activity of Protein Kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein). As an inverse agonist, **Acopafant** binds to the receptor and stabilizes it in an inactive conformation, thereby inhibiting this constitutive activity and increasing neuronal signaling.

By blocking the receptor, **Acopafant** prevents the binding of endogenous histamine. This disinhibition leads to a dual effect:

- Autoreceptor Antagonism: On histaminergic neurons, it blocks the negative feedback loop, thereby increasing the synthesis and release of histamine.
- Heteroreceptor Antagonism: On non-histaminergic neurons, it enhances the release of other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

The signaling cascade is illustrated in the diagram below.





Click to download full resolution via product page

Caption: Signaling pathway of the Histamine H3 receptor and the antagonistic action of **Acopafant**.

Experimental Protocols

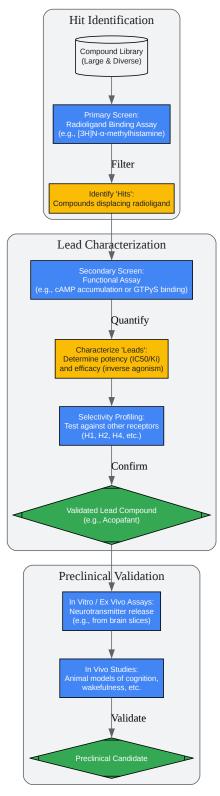
Detailed, proprietary synthesis and purification protocols for **Acopafant** are not publicly available. However, a general workflow for the identification and characterization of a novel H3 receptor antagonist like **Acopafant** can be conceptualized. This involves primary screening, secondary functional assays, and downstream characterization.



General Experimental Workflow: H3 Receptor Antagonist Screening

The following diagram outlines a logical workflow for screening a compound library to identify and validate a candidate molecule with the pharmacological profile of **Acopafant**.





Conceptual Workflow for H3R Antagonist Screening

Click to download full resolution via product page

Caption: A conceptual workflow for the screening and validation of an H3 receptor antagonist.



Methodology for Key Experiments:

- Radioligand Binding Assay (Primary Screen): This competitive binding assay would be performed using cell membranes prepared from a cell line recombinantly expressing the human H3 receptor. Membranes would be incubated with a known radiolabeled H3R ligand (e.g., [³H]N-α-methylhistamine) and varying concentrations of the test compound (e.g., Acopafant). The amount of bound radioactivity is measured after separating the bound and free radioligand. A successful 'hit' will displace the radioligand, leading to a reduced radioactive signal.
- Functional cAMP Assay (Secondary Screen): To determine functional activity, H3R-expressing cells would be stimulated with an H3R agonist (e.g., R-α-methylhistamine) in the presence of varying concentrations of the test compound. Forskolin is often used to stimulate adenylyl cyclase to produce a measurable baseline of cAMP. The intracellular cAMP levels are then quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. An antagonist will block the agonist-induced decrease in cAMP, while an inverse agonist will increase the basal cAMP levels in the absence of an agonist.

Conclusion

Acopafant is a structurally distinct molecule with a specific mechanism of action centered on the histamine H3 receptor. Its profile as a potent antagonist/inverse agonist allows it to modulate a wide range of neurotransmitter systems in the central nervous system, underpinning its potential therapeutic utility. While detailed experimental data on its physical properties and synthesis are limited in the public domain, the available chemical and pharmacological information provides a solid foundation for further research and development in the field of neuroscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Dacopafant | C12H11N3OS | CID 205955 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Dacopafant Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Acopafant: A Technical Overview of its Chemical Properties, Structure, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669751#acopafant-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com